molecular formula C16H12F3N5O2 B2690113 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 942000-10-4

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2690113
CAS No.: 942000-10-4
M. Wt: 363.3
InChI Key: MZIIUHAUHVITBJ-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with difluorophenyl and fluorophenoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.

    Introduction of the Methyl Group: The tetrazole intermediate is then alkylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Coupling with 4-Fluorophenoxyacetic Acid: The final step involves coupling the methylated tetrazole with 4-fluorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and fluorinated aromatic groups enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with chlorine substituents instead of fluorine.

    N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methylphenoxy)acetamide: Similar structure but with methyl substituents instead of fluorine.

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c17-10-1-4-12(5-2-10)26-9-16(25)20-8-15-21-22-23-24(15)11-3-6-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIIUHAUHVITBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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